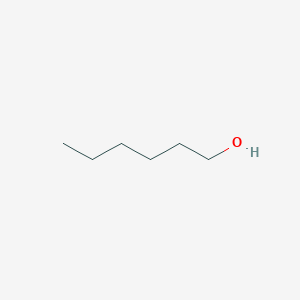
2-Octyl-tetradecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyltetradecanoic acid, also known as octyl myristate, is a fatty acid ester with the molecular formula C22H44O2. It is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties. This compound is known for its ability to enhance the texture and spreadability of formulations, making it a popular ingredient in skincare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyltetradecanoic acid can be synthesized through the esterification of tetradecanoic acid (myristic acid) with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 2-octyltetradecanoic acid involves large-scale esterification processes. The reactants, tetradecanoic acid and octanol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Octyltetradecanoic acid primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its constituent alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide)
Major Products Formed
Hydrolysis: Octanol and tetradecanoic acid
Transesterification: New ester and alcohol (depending on the alcohol used in the reaction)
Scientific Research Applications
2-Octyltetradecanoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, 2-octyltetradecanoic acid is used as a reagent in organic synthesis. Its esterification and transesterification reactions are studied to understand the mechanisms and kinetics of these processes.
Biology
In biological research, this compound is used to study lipid metabolism and the role of fatty acid esters in cellular processes. It is also used as a model compound to investigate the interactions between lipids and proteins.
Medicine
In medicine, 2-octyltetradecanoic acid is explored for its potential therapeutic applications. Its emollient properties make it a candidate for use in topical formulations for skin conditions. Additionally, its role in drug delivery systems is being investigated to enhance the bioavailability of active pharmaceutical ingredients.
Industry
In the industrial sector, 2-octyltetradecanoic acid is used in the formulation of cosmetics, personal care products, and lubricants. Its ability to improve the texture and stability of formulations makes it a valuable ingredient in various products.
Mechanism of Action
The mechanism of action of 2-octyltetradecanoic acid is primarily related to its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve the skin’s texture. This effect is achieved through the interaction of the ester with the lipid bilayer of the skin, enhancing its barrier function and preventing water loss.
Comparison with Similar Compounds
2-Octyltetradecanoic acid can be compared with other fatty acid esters, such as isopropyl myristate and cetyl palmitate. While all these compounds share similar emollient properties, 2-octyltetradecanoic acid is unique in its specific combination of octanol and tetradecanoic acid, which provides distinct textural and sensory characteristics.
Similar Compounds
- Isopropyl myristate
- Cetyl palmitate
- Octyl stearate
These compounds are also used in cosmetic and pharmaceutical formulations for their emollient and moisturizing properties. the choice of ester depends on the desired characteristics of the final product, such as texture, spreadability, and absorption rate.
Properties
IUPAC Name |
2-octyltetradecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-16-18-20-21(22(23)24)19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCFNMITBOAMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














